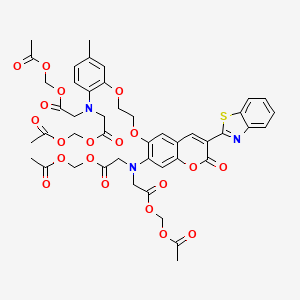
Btc AM
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BTC AM es un indicador de calcio basado en benzotiazol de cumarina permeable a las células. Se utiliza ampliamente en la investigación científica por su capacidad de medir los niveles de calcio intracelular. El compuesto exhibe un desplazamiento en el máximo de excitación de aproximadamente 480 nm a 400 nm al unirse al calcio, lo que permite mediciones ratiométricas que son esencialmente independientes de la carga desigual del colorante, el grosor de la célula, la fotoblanqueo y la fuga del colorante .
Aplicaciones Científicas De Investigación
BTC AM se utiliza ampliamente en varias aplicaciones de investigación científica, que incluyen:
Química: Como indicador de calcio, this compound se utiliza en microscopía de fluorescencia y citometría de flujo para medir los niveles de calcio intracelular.
Biología: El compuesto se utiliza para estudiar las vías de señalización del calcio en células vivas, proporcionando información sobre las funciones y los procesos celulares.
Medicina: this compound se emplea en el descubrimiento y desarrollo de fármacos para detectar compuestos que modulan los niveles de calcio en las células.
Industria: El compuesto se utiliza en el desarrollo de ensayos diagnósticos y métodos de detección de alto rendimiento para trastornos relacionados con el calcio
Mecanismo De Acción
BTC AM ejerce sus efectos uniéndose a los iones calcio dentro de las células. Al unirse al calcio, el compuesto experimenta un cambio en el máximo de excitación, lo que permite mediciones ratiométricas. Este mecanismo es altamente selectivo para los iones calcio y permite la cuantificación de altos niveles de calcio intracelular. Los objetivos moleculares y las vías involucradas incluyen canales y transportadores de calcio que regulan la homeostasis del calcio intracelular .
Análisis Bioquímico
Biochemical Properties
Btc AM exhibits a shift in excitation maximum from about 480 nm to 400 nm upon binding Ca2+, permitting ratiometric measurements . This property allows for measurements that are essentially independent of uneven dye loading cell thickness, photobleaching, and dye leakage . This compound has high selectivity for Ca2+ and a Kd ∼7 μM, enabling quantitation of high intracellular Ca2+ levels .
Cellular Effects
This compound’s primary role in cells is as a Ca2+ indicator. Its ability to bind Ca2+ and change its excitation maximum allows it to be used in monitoring intracellular Ca2+ levels . This is crucial as Ca2+ plays a significant role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Ca2+. Upon binding with Ca2+, this compound undergoes a shift in its excitation maximum, allowing for ratiometric measurements . This change in excitation maximum is a key part of this compound’s mechanism of action, enabling it to function effectively as a Ca2+ indicator.
Metabolic Pathways
This compound is primarily involved in Ca2+ signaling pathways due to its role as a Ca2+ indicator
Transport and Distribution
This compound is a cell-permeant compound, indicating that it can freely cross cell membranes
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
BTC AM se sintetiza a través de una serie de reacciones químicas que involucran derivados de cumarina y benzotiazol. La ruta sintética exacta y las condiciones de reacción son propietarias y no se divulgan públicamente. se sabe que el compuesto se prepara en dimetilsulfóxido (DMSO) anhidro de alta calidad y se almacena a -20 ° C para evitar ciclos repetidos de congelación-descongelación .
Métodos de Producción Industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando reactores químicos automatizados. El proceso garantiza una alta pureza y consistencia del producto final. El compuesto generalmente se envía en condiciones nocturnas estándar para los Estados Unidos y requiere condiciones de almacenamiento específicas para mantener su estabilidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
BTC AM principalmente experimenta reacciones de unión con iones de calcio. Al unirse al calcio, el compuesto exhibe un desplazamiento en el máximo de excitación, lo que permite mediciones ratiométricas de calcio. Esta reacción es altamente selectiva para los iones de calcio y tiene una constante de disociación (Kd) de aproximadamente 7 µM .
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en la preparación y aplicación de this compound incluyen DMSO anhidro de alta calidad, tampón Hanks y Hepes, y detergente no iónico Pluronic® F-127. El compuesto generalmente se usa a una concentración final de 4 a 5 µM en experimentos de carga celular .
Principales Productos Formados
El principal producto formado a partir de la reacción de this compound con iones calcio es un complejo fluorescente que permite la cuantificación de altos niveles de calcio intracelular. Este complejo es estable y exhibe una interferencia mínima por fotoblanqueo y fuga del colorante .
Comparación Con Compuestos Similares
BTC AM es único en su alta selectividad y baja afinidad por los iones calcio, lo que lo hace adecuado para cuantificar altos niveles de calcio intracelular. Los compuestos similares incluyen:
Fura-2 AM: Otro indicador de calcio con un perfil de excitación y emisión diferente.
Fluo-4 AM: Un indicador de calcio con mayor sensibilidad pero menor selectividad en comparación con this compound.
Rhod-2 AM: Un indicador de calcio con un rango espectral diferente y mayor afinidad por los iones calcio
This compound se destaca por su capacidad de proporcionar mediciones ratiométricas precisas con una mínima interferencia por fotoblanqueo y fuga del colorante, lo que lo convierte en una herramienta valiosa en la investigación científica .
Propiedades
IUPAC Name |
acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[3-(1,3-benzothiazol-2-yl)-7-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-2-oxochromen-6-yl]oxyethoxy]-4-methylanilino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H45N3O20S/c1-26-10-11-34(47(18-40(53)64-22-60-27(2)49)19-41(54)65-23-61-28(3)50)37(14-26)58-12-13-59-38-16-31-15-32(44-46-33-8-6-7-9-39(33)69-44)45(57)68-36(31)17-35(38)48(20-42(55)66-24-62-29(4)51)21-43(56)67-25-63-30(5)52/h6-11,14-17H,12-13,18-25H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWYIECNPLLVMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=C3C(=C2)C=C(C(=O)O3)C4=NC5=CC=CC=C5S4)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H45N3O20S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
979.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the mechanism of action of Btc AM, and how does it enable the study of potassium channels?
A1: this compound (also known as 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester) is a fluorescent dye used to measure intracellular calcium levels. While not directly targeting potassium channels, this compound plays a crucial role in studying their activity. The FluxOR™ assay, described in one of the research papers [], utilizes this compound's sensitivity to thallium (Tl+) ions. When potassium channels open, Tl+ ions, used as a surrogate for potassium ions (K+), enter the cell. This influx of Tl+ enhances the fluorescence of this compound, providing a quantifiable readout of potassium channel activity. Therefore, this compound indirectly reports on potassium channel function by detecting changes in intracellular Tl+ concentration, which is directly linked to channel opening.
Q2: How does the sensitivity of this compound to thallium ions compare to other dyes used for similar applications, such as BTC-AM ester?
A2: Research indicates that this compound exhibits significantly higher sensitivity to thallium ions compared to BTC-AM ester []. Specifically, this compound demonstrates approximately tenfold greater sensitivity, requiring considerably lower thallium concentrations to generate a robust signal window. This enhanced sensitivity offers several advantages. Firstly, it allows for experiments to be conducted using physiological, normal-chloride saline solutions, which better mimic in vivo conditions. Secondly, the larger signal window improves the assay's signal-to-noise ratio, leading to more accurate and reliable measurements of potassium channel activity.
Q3: What types of potassium channels have been successfully studied using this compound in research?
A3: this compound has been successfully employed in studying various potassium channel subtypes. One study utilized this compound in the FluxOR™ assay to investigate Kv7.2 and 7.3 (KCNQ), Kir2.1, and Kv11.1 (hERG) potassium channels expressed in U2-OS cells using BacMam gene delivery []. The researchers effectively identified and characterized channel-specific inhibitory compounds for these potassium channels from a library. This highlights this compound's versatility and applicability in potassium channel research across different subtypes.
Q4: Are there alternative calcium indicators to this compound for neuronal free calcium measurements, and if so, how does this compound compare in terms of affinity?
A4: Yes, numerous calcium indicators exist, each possessing different affinities for calcium. This compound is characterized as a low-affinity calcium indicator []. This low affinity makes this compound suitable for detecting substantial calcium transients, such as those occurring during neuronal activity, while being less sensitive to smaller calcium fluctuations. Researchers often choose calcium indicators based on their specific experimental needs. Higher-affinity indicators are preferred when studying subtle calcium changes, while lower-affinity indicators, like this compound, are more appropriate for larger transients.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-[4-[(2S)-3,3-dimethyloxiran-2-yl]but-1-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B593628.png)

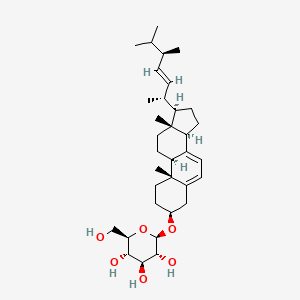


![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)

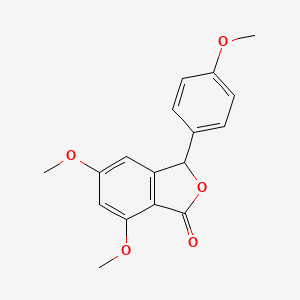

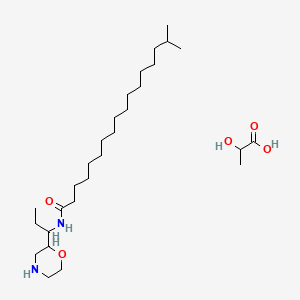
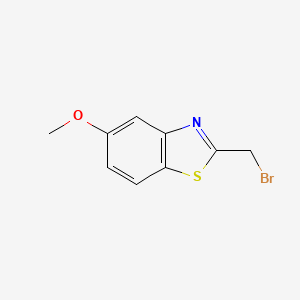
![9-Oxa-4-thiabicyclo[6.1.0]nonane](/img/structure/B593653.png)
